molecular formula C26H34N2P2 B15284962 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene

Cat. No.: B15284962
M. Wt: 436.5 g/mol
InChI Key: WKORNPSVAFGDRF-UHFFFAOYSA-N
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Description

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is a bidentate phosphine ligand with the molecular formula C26H34N2P2. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene typically involves the reaction of 2-chloromethylpyridine with tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are metal-phosphine complexes, which are used in various catalytic applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic processes. The pyridine nitrogen atoms also play a crucial role in stabilizing the metal-ligand complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is unique due to the presence of pyridine rings, which provide additional stabilization to the metal complexes. This makes it particularly effective in catalytic applications where stability and reactivity are crucial .

Properties

Molecular Formula

C26H34N2P2

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]-pyridin-2-ylphosphane

InChI

InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3

InChI Key

WKORNPSVAFGDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C2=CC=CC=N2)C(C)(C)C)C3=CC=CC=N3

Origin of Product

United States

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